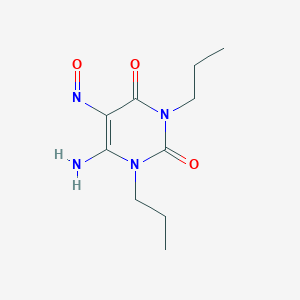

6-Amino-1,3-dipropyl-5-nitrosouracil

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N4O3/c1-3-5-13-8(11)7(12-17)9(15)14(6-4-2)10(13)16/h3-6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLHWJHPBAYITQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=C(C(=O)N(C1=O)CCC)N=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30409229 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81250-33-1 | |

| Record name | 6-Amino-5-nitroso-1,3-dipropylpyrimidine-2,4(1H,3H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30409229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil: Chemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical properties of 6-Amino-1,3-dipropyl-5-nitrosouracil, a key intermediate in the synthesis of various heterocyclic compounds, particularly substituted xanthines. Due to the limited availability of direct experimental data for this specific derivative, this guide also incorporates information from closely related analogs to provide a broader context for its chemical behavior and potential applications.

Core Chemical Properties

This compound is a substituted pyrimidinedione with the chemical formula C₁₀H₁₆N₄O₃. Its core structure consists of a uracil ring N-substituted with two propyl groups, an amino group at the 6-position, and a nitroso group at the 5-position.

Physicochemical Data

| Property | Value | Source |

| CAS Number | 81250-33-1 | Santa Cruz Biotechnology[1] |

| Molecular Formula | C₁₀H₁₆N₄O₃ | Santa Cruz Biotechnology[1] |

| Molecular Weight | 240.26 g/mol | Santa Cruz Biotechnology[1] |

| Melting Point | 205-210°C | ChemicalBook[2] |

| Boiling Point (Predicted) | 309.4 ± 52.0 °C | ChemicalBook[2] |

| Density (Predicted) | 1.34 ± 0.1 g/cm³ | ChemicalBook[2] |

| pKa (Predicted) | 1.16 ± 0.70 | ChemicalBook[2] |

| Solubility | Slightly soluble in Acetone, DMSO, and Methanol | ChemicalBook[2] |

| Appearance | Light Purple to Purple Solid | ChemicalBook[2] |

Spectral Data

Specific experimental spectral data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not available in the cited literature. Researchers are advised to perform their own spectral analysis upon synthesis for structural confirmation.

Synthesis and Experimental Protocols

This compound is a crucial intermediate in the multi-step synthesis of 8-substituted xanthine derivatives. The general synthetic approach involves the nitrosation of a corresponding 6-aminouracil precursor.

General Synthetic Pathway

The synthesis of 8-substituted xanthines from 1,3-dipropyl-6-aminouracil involves a key nitrosation step to form this compound, which is then reduced to the corresponding 5,6-diaminouracil. This diamino intermediate can then be cyclized with various reagents to yield the final xanthine products.[2][3]

Caption: General synthetic route to 8-substituted xanthines via this compound.

Postulated Experimental Protocol for Nitrosation

While a specific detailed protocol for the synthesis of this compound is not explicitly documented in the searched literature, a general procedure can be inferred from the well-established synthesis of its 1,3-dialkyl analogs.[2][4] The following is a representative, postulated protocol:

Materials:

-

1,3-Dipropyl-6-aminouracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ice

Procedure:

-

Dissolve 1,3-dipropyl-6-aminouracil in a suitable dilute acid (e.g., aqueous HCl or acetic acid) in a reaction vessel.

-

Cool the reaction mixture to 0-5°C in an ice bath with continuous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture. Maintain the temperature below 5°C to control the exothermic reaction.

-

Continue stirring the mixture at a low temperature for a specified period (e.g., 30-60 minutes) after the addition is complete.

-

The product, this compound, is expected to precipitate out of the solution as a colored solid.

-

Collect the precipitate by filtration.

-

Wash the solid with cold distilled water to remove any unreacted starting materials and inorganic salts.

-

Dry the product under vacuum.

Note: This is a generalized protocol and may require optimization for yield and purity.

Logical Relationship in Synthesis

The following diagram illustrates the logical flow from the starting material to the final product class, highlighting the role of this compound as a key intermediate.

Caption: Logical workflow for the synthesis of xanthine derivatives.

Biological Activity and Potential Applications

Direct studies on the biological activity of this compound are not found in the reviewed literature. However, based on the known activities of structurally similar uracil derivatives, some potential areas of interest for future research can be inferred.

Derivatives of 6-aminouracil have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[5] The interest in this compound primarily stems from its role as a precursor in the synthesis of 8-substituted xanthines.[3] Xanthine derivatives are a well-established class of compounds with diverse pharmacological activities, including adenosine receptor antagonism, and are used in the treatment of conditions like asthma and other respiratory diseases.[3]

Therefore, the primary application of this compound in a research and drug development context is as a versatile building block for creating libraries of novel xanthine-based compounds for screening against various biological targets.

Conclusion

This compound is a valuable, albeit not extensively characterized, chemical intermediate. While a comprehensive set of experimental data is yet to be published, its role in the synthesis of pharmacologically relevant 8-substituted xanthines is evident from the literature on related compounds. This guide provides a summary of the currently available information and a framework for its synthesis based on established chemical transformations. Further research is warranted to fully elucidate the physicochemical properties, spectral characteristics, and potential biological activities of this compound.

References

- 1. BJOC - Microwave-assisted ring closure reactions: Synthesis of 8-substituted xanthine derivatives and related pyrimido- and diazepinopurinediones [beilstein-journals.org]

- 2. biointerfaceresearch.com [biointerfaceresearch.com]

- 3. Recent Advances in the Synthesis of Xanthines: A Short Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 5. Frontiers | Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines [frontiersin.org]

An In-depth Technical Guide to the Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for 6-Amino-1,3-dipropyl-5-nitrosouracil, a key intermediate in the preparation of various biologically active compounds. This document details the necessary precursors, reaction conditions, and experimental protocols, presenting quantitative data in a clear, tabular format for ease of comparison and implementation in a laboratory setting.

Overview of the Synthesis Pathway

The synthesis of this compound is a two-step process. The first step involves the synthesis of the precursor molecule, 6-Amino-1,3-dipropyluracil. This is achieved through the condensation of 1,3-dipropylurea with cyanoacetic acid, followed by an intramolecular cyclization. The subsequent and final step is the nitrosation of 6-Amino-1,3-dipropyluracil at the C5 position of the pyrimidine ring using sodium nitrite in an acidic environment.

Synthesis of the Precursor: 6-Amino-1,3-dipropyluracil

The initial stage of the synthesis focuses on the construction of the 6-aminouracil core with propyl groups at the N1 and N3 positions.

Step 1: Synthesis of 1,3-Dipropylurea

The synthesis of 1,3-dipropylurea can be achieved through the reaction of n-propylamine with carbon dioxide in the presence of a metal oxide catalyst.

Experimental Protocol: Synthesis of 1,3-Dipropylurea

A detailed experimental protocol for the synthesis of 1,3-dipropylurea is outlined below.

| Parameter | Value |

| Reactants | n-Propylamine, Carbon Dioxide |

| Catalyst | Metal Oxide (e.g., ZnO) and an inorganic salt |

| Solvent | Organic Solvent (e.g., Toluene) |

| Temperature | 130-170 °C |

| Pressure | 5 MPa (Carbon Dioxide) |

| Reaction Time | 12-48 hours |

| Work-up | Filtration to remove the catalyst, followed by washing the filtrate with deionized water and filtration to isolate the product. |

Note: This protocol is based on a general method for the synthesis of 1,3-dialkylureas and may require optimization for specific laboratory conditions.

Step 2: Condensation and Cyclization to form 6-Amino-1,3-dipropyluracil

This step involves the reaction of 1,3-dipropylurea with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride to form an intermediate, which then undergoes cyclization to yield 6-Amino-1,3-dipropyluracil.

Experimental Protocol: Synthesis of 6-Amino-1,3-dipropyluracil

The following protocol is adapted from the synthesis of the analogous 6-Amino-1,3-dimethyluracil.

| Parameter | Value |

| Reactants | 1,3-Dipropylurea, Cyanoacetic Acid |

| Dehydrating Agent | Acetic Anhydride |

| Reaction Conditions | The reactants are heated together. The reaction is often carried out in stages, with initial cooling followed by heating to drive the condensation and cyclization. |

| Work-up | The reaction mixture is typically subjected to vacuum distillation to remove volatile components, yielding the crude product which can be further purified by recrystallization. |

| Purity | 97% (commercially available) |

| Melting Point | 134-139 °C |

Final Step: Nitrosation of 6-Amino-1,3-dipropyluracil

The final step in the synthesis is the introduction of a nitroso group at the 5-position of the uracil ring. This is a crucial transformation that imparts the characteristic reactivity to the final product.

Experimental Protocol: Synthesis of this compound

This protocol is based on the well-established method for the nitrosation of 6-aminouracil derivatives.

| Parameter | Value |

| Reactant | 6-Amino-1,3-dipropyluracil |

| Nitrosating Agent | Sodium Nitrite (NaNO₂) |

| Acidic Medium | Dilute Hydrochloric Acid or Acetic Acid |

| Solvent | Water |

| Temperature | ~10 °C (to control the exothermic reaction) |

| Procedure | 6-Amino-1,3-dipropyluracil is dissolved in the acidic solution and cooled. An aqueous solution of sodium nitrite is then added dropwise with stirring. |

| Observation | The product typically precipitates from the reaction mixture as a colored solid. |

| Isolation | The precipitate is collected by filtration. |

| Purification | Recrystallization from a suitable solvent mixture (e.g., ethanol/water). |

Visualization of the Synthesis Pathway

The following diagrams illustrate the logical flow of the synthesis process.

Caption: Overall synthesis pathway for this compound.

Caption: Experimental workflow for the synthesis of this compound.

Spectroscopic and Synthetic Profile of 6-Amino-1,3-dipropyl-5-nitrosouracil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Physicochemical Properties

| Property | Predicted Value | Source/Analogy |

| CAS Number | 81250-33-1 | Vendor Information |

| Molecular Formula | C₁₀H₁₆N₄O₃ | Calculated |

| Molecular Weight | 240.26 g/mol | Calculated |

| Appearance | Likely a colored crystalline solid | Analogy with other nitrosouracils |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF | Analogy with similar compounds |

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 6-Amino-1,3-dipropyl-5-nitrosouracil based on the known data of analogous compounds. These values should be considered as estimates and require experimental verification.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.5 - 8.5 | br s | 2H | -NH₂ |

| ~ 3.8 - 4.0 | t | 4H | N-CH₂-CH₂-CH₃ (x2) |

| ~ 1.6 - 1.8 | m | 4H | N-CH₂-CH₂-CH₃ (x2) |

| ~ 0.9 - 1.0 | t | 6H | N-CH₂-CH₂-CH₃ (x2) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 160 - 165 | C4 (C=O) |

| ~ 150 - 155 | C2 (C=O) |

| ~ 145 - 150 | C6 |

| ~ 115 - 125 | C5 |

| ~ 45 - 50 | N-CH₂-CH₂-CH₃ (x2) |

| ~ 20 - 25 | N-CH₂-CH₂-CH₃ (x2) |

| ~ 10 - 15 | N-CH₂-CH₂-CH₃ (x2) |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3400 - 3200 | Strong, Broad | N-H stretching (NH₂) |

| ~ 2960 - 2850 | Medium-Strong | C-H stretching (propyl chains) |

| ~ 1700 - 1650 | Strong | C=O stretching (C4=O) |

| ~ 1650 - 1600 | Strong | C=O stretching (C2=O) |

| ~ 1600 - 1550 | Medium | N-H bending |

| ~ 1500 - 1450 | Medium | N=O stretching |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 240.12 | [M]⁺ (Molecular Ion) |

| 210.11 | [M-NO]⁺ |

| 197.12 | [M-C₃H₇]⁺ |

| 168.09 | [M-2(C₃H₇)]⁺ |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, based on the common synthetic route for analogous compounds.[1]

Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

A detailed protocol for the synthesis of the precursor, 6-Amino-1,3-dipropyluracil, would first be required. This typically involves the condensation of a suitable urea derivative with a cyanoacetic acid ester, followed by cyclization.

Nitrosation of 6-Amino-1,3-dipropyluracil

-

Dissolution: Dissolve 6-Amino-1,3-dipropyluracil in a suitable acidic medium, such as a mixture of water and acetic acid or dilute hydrochloric acid.

-

Cooling: Cool the solution to 0-5 °C in an ice bath with constant stirring.

-

Addition of Nitrite: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled solution of the aminouracil derivative. The molar ratio of sodium nitrite to the aminouracil should be approximately 1:1.

-

Reaction: Continue stirring the reaction mixture at 0-5 °C for a specified period, typically 30-60 minutes. The formation of a colored precipitate may be observed.

-

Isolation: Isolate the product by filtration.

-

Washing: Wash the collected solid with cold water to remove any unreacted starting materials and inorganic salts.

-

Drying: Dry the product under vacuum.

-

Purification (Optional): If necessary, the crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Synthetic Workflow

Caption: Synthetic pathway for this compound.

Potential Biological Significance

While no specific biological activities or signaling pathways have been reported for this compound, uracil derivatives are a well-established class of compounds with diverse pharmacological properties. The structural similarity to endogenous nucleobases suggests potential interactions with biological macromolecules.[1] Research on analogous compounds has explored their potential as antimicrobial and anticancer agents.[2][3] Therefore, this compound could be a candidate for screening in various biological assays.

Conclusion

This technical guide provides a predictive overview of the spectroscopic properties and a likely synthetic route for this compound, based on data from analogous compounds. The provided information serves as a foundational resource for researchers aiming to synthesize and characterize this molecule. It is imperative that the predicted data be validated through rigorous experimental work. The potential for biological activity, given the uracil scaffold, warrants further investigation into the pharmacological profile of this compound.

References

- 1. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 2. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Biological Role of 6-Amino-1,3-dipropyl-5-nitrosouracil: A Review of Current Knowledge

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

6-Amino-1,3-dipropyl-5-nitrosouracil is a synthetic uracil derivative whose specific mechanism of action remains largely uncharacterized in publicly available scientific literature. While research on this particular compound is limited, studies on its close structural analog, 6-Amino-1,3-dimethyl-5-nitrosouracil, suggest potential avenues for its biological activity. This technical guide consolidates the available information on related compounds to infer a likely, though unconfirmed, mechanism of action for this compound, highlighting the pressing need for further research to elucidate its precise pharmacological profile.

Introduction

Uracil and its derivatives are a cornerstone of medicinal chemistry, with modifications to the core structure giving rise to a wide array of therapeutic agents. The introduction of a nitroso group at the 5-position, as seen in this compound, is of particular interest due to the potential for this functional group to impart significant biological activity. While this compound is commercially available for research purposes, its utility as a potential therapeutic agent is yet to be defined. This document aims to provide a foundational understanding by summarizing the known biological activities of the closely related 6-amino-5-nitrosouracil scaffold.

Postulated Mechanism of Action

Direct experimental evidence detailing the mechanism of action of this compound is not currently available. However, based on studies of the analogous compound, 6-Amino-1,3-dimethyl-5-nitrosouracil, a plausible mechanism can be hypothesized. The biological activity of these compounds is thought to be primarily driven by two key features: interference with nucleic acid synthesis and the generation of reactive nitrogen species.

Interference with DNA and RNA Synthesis

The structural similarity of 6-amino-5-nitrosouracil derivatives to endogenous purine and pyrimidine bases suggests that they may act as antimetabolites. By mimicking natural nucleobases, these compounds could potentially inhibit key enzymes involved in the synthesis of DNA and RNA, thereby disrupting cellular proliferation. This forms the basis of the suggested antitumor activity for the dimethyl analog.

Generation of Reactive Nitrogen Species (RNS)

The nitroso group is a key functional moiety that can lead to the production of reactive nitrogen species. This can induce cytotoxic effects within cells, a mechanism that is also implicated in the potential antitumor properties of these compounds. The generation of RNS can lead to a variety of cellular stresses, including DNA damage and apoptosis.

The proposed general mechanism is depicted in the following logical relationship diagram:

An In-depth Technical Guide on the Biological Activity of 6-Amino-1,3-dipropyl-5-nitrosouracil and Its Analogs

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and potential biological activities of 6-Amino-1,3-dipropyl-5-nitrosouracil. Direct biological data for this specific compound is limited in publicly available literature. Therefore, this document extrapolates potential activities and mechanisms based on extensive research into structurally similar compounds, primarily its close analog, 6-Amino-1,3-dimethyl-5-nitrosouracil, and other 6-aminouracil derivatives. This guide covers the synthesis, chemical properties, and potential therapeutic applications, with a focus on antimicrobial and anticancer research. All quantitative data from related compounds is summarized, and detailed experimental protocols are provided. Visualizations of synthetic pathways and potential biological mechanisms are included to facilitate understanding.

Introduction

This compound is a heterocyclic compound belonging to the pyrimidine class of molecules. Its structure, featuring a uracil backbone with amino and nitroso functional groups, suggests a potential for diverse biological activities. While this specific dipropyl derivative is noted as a chemical intermediate in the synthesis of other compounds, such as bronchospasmolytic agents, its own biological profile has not been extensively characterized.[1] However, the broader family of 6-aminouracil derivatives has attracted significant interest in medicinal chemistry for their potential as therapeutic agents, exhibiting properties ranging from antimicrobial to anticancer.[2][3][4] This guide will synthesize the available information on close analogs to build a predictive profile of this compound's biological potential.

Chemical Properties and Synthesis

Chemical Identity:

| Property | Value |

| CAS Number | 81250-33-1 |

| Molecular Formula | C10H16N4O3 |

| Molecular Weight | 240.26 g/mol |

The synthesis of this compound typically involves the nitrosation of the corresponding 6-amino-1,3-dipropyluracil precursor. A general synthetic workflow is depicted below.

Figure 1: General synthesis workflow for this compound.

Biological Activity (Based on Analogs)

Antimicrobial Activity

Several 6-aminouracil derivatives have demonstrated antimicrobial properties. For instance, 6-Amino-1-methyl-5-nitrosouracil is known to exhibit antimicrobial activity.[5] This suggests that this compound may also possess similar capabilities, warranting further investigation against various bacterial and fungal strains.

Anticancer Activity

The anticancer potential of 6-aminouracil derivatives is an active area of research.[2] Studies on various substituted 6-aminouracils have shown cytotoxic effects against different cancer cell lines. While no specific quantitative data such as IC50 values for this compound is available, the general activity of the class suggests this would be a primary area for future research. The proposed mechanism often involves the inhibition of key cellular processes in cancer cells.

A hypothetical signaling pathway that could be targeted by 6-aminouracil derivatives in cancer cells is illustrated below.

Figure 2: Potential anticancer signaling pathway targeted by 6-aminouracil derivatives.

Experimental Protocols (Based on Analogs)

The following are generalized experimental protocols for assessing the biological activity of compounds like this compound, based on methodologies used for its analogs.

Synthesis of 6-Amino-1,3-dialkyl-5-nitrosouracils

A general procedure for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils involves the following steps:

-

Dissolve the corresponding 6-amino-1,3-dialkyluracil in a suitable acidic medium (e.g., acetic acid or hydrochloric acid).

-

Cool the solution in an ice bath.

-

Add a solution of sodium nitrite in water dropwise while maintaining the low temperature.

-

Stir the reaction mixture for a specified period.

-

Collect the resulting precipitate by filtration.

-

Wash the precipitate with cold water and then with a suitable organic solvent (e.g., ethanol).

-

Dry the product under vacuum.

Figure 3: Experimental workflow for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils.

In Vitro Antimicrobial Assay (Broth Microdilution Method)

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Serially dilute the stock solution in a 96-well microtiter plate containing microbial growth medium.

-

Inoculate each well with a standardized suspension of the test microorganism (e.g., bacteria or fungi).

-

Include positive (medium with inoculum and standard antibiotic) and negative (medium with inoculum and solvent) controls.

-

Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Seed cancer cells in a 96-well plate at a specific density and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Quantitative Data (for Analogous Compounds)

While no specific quantitative data for this compound has been found, the following table summarizes data for a related compound to provide a reference point for potential efficacy.

Table 1: Biological Activity Data for an Analogous 6-Aminouracil Derivative

| Compound | Biological Activity | Cell Line / Organism | Measurement | Value |

| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Anticancer | Not Specified | IC50 | 2.3 µM[2] |

| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Anticancer | Not Specified | IC50 | 12 µM[2] |

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of 6-aminouracil derivatives, which have demonstrated promising biological activities, including antimicrobial and anticancer effects. Although direct experimental data for the dipropyl derivative is currently lacking, the information available for its analogs strongly suggests that it is a viable candidate for further investigation.

Future research should focus on:

-

The synthesis and purification of this compound.

-

In vitro screening for antimicrobial activity against a panel of pathogenic bacteria and fungi.

-

In vitro cytotoxicity screening against a variety of human cancer cell lines to determine its anticancer potential and to establish IC50 values.

-

Mechanism of action studies to elucidate the specific cellular targets and signaling pathways affected by the compound.

The data and protocols presented in this guide, derived from closely related compounds, provide a solid foundation and a clear roadmap for researchers and drug development professionals to explore the therapeutic potential of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-AMINO-1-METHYL-5-NITROSOURACIL | 6972-78-7 [chemicalbook.com]

An In-depth Technical Guide to 6-Amino-1,3-dipropyl-5-nitrosouracil and Its Analogs for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-Amino-1,3-dipropyl-5-nitrosouracil and its closely related analogs, with a particular focus on their synthesis, potential biological activities, and mechanisms of action. Due to the limited availability of specific data for the 1,3-dipropyl derivative, this document leverages information from structurally similar compounds, primarily the 1,3-dimethyl analog, to provide a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound belongs to the class of 5-nitrosouracil derivatives, which are recognized for their diverse biological activities. These compounds are characterized by a uracil core, a key component of nucleic acids, functionalized with amino and nitroso groups. The presence of the nitroso group, a known reactive moiety, often imparts significant biological properties to the parent molecule. Uracil and its derivatives have been extensively studied and have led to the development of various therapeutic agents, particularly in the fields of oncology and virology.[1][2] The substituents at the N1 and N3 positions of the uracil ring, in this case, propyl groups, can modulate the compound's lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic properties.

Synthesis and Chemical Properties

The synthesis of this compound is not explicitly detailed in the available literature. However, a reliable synthetic route can be inferred from the well-established protocols for its dimethyl analog, 6-Amino-1,3-dimethyl-5-nitrosouracil. The general strategy involves the nitrosation of the corresponding 6-amino-1,3-dipropyluracil precursor.

General Synthesis Pathway

The synthesis is a two-step process starting from 1,3-dipropylurea and cyanoacetic acid.

Caption: General synthetic route for this compound.

Experimental Protocol (Proposed)

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dipropylurea and cyanoacetic acid in a suitable solvent such as ethanol.

-

Condensation: Add a condensing agent like acetic anhydride.

-

Cyclization: Introduce a base, for instance, sodium ethoxide, to facilitate the cyclization reaction.

-

Reflux: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, the product can be precipitated by adding water, filtered, washed, and dried. Recrystallization from an appropriate solvent can be performed for further purification.

Step 2: Synthesis of this compound

-

Dissolution: Dissolve the synthesized 6-Amino-1,3-dipropyluracil in a dilute acid, such as acetic acid or hydrochloric acid, with cooling in an ice bath.

-

Nitrosation: Slowly add an aqueous solution of sodium nitrite (NaNO₂) to the cooled solution while maintaining a low temperature (0-5 °C).

-

Precipitation: The 5-nitroso derivative is expected to precipitate out of the solution.

-

Isolation and Purification: The precipitate can be collected by filtration, washed with cold water, and then with a solvent like ethanol to remove impurities. The final product can be dried under vacuum.

Biological Activity and Potential Applications

While specific biological data for this compound is scarce, the broader class of 6-aminouracil and 5-nitrosouracil derivatives has demonstrated a range of biological activities, including antimicrobial and anticancer properties.[3]

Anticancer Activity

Several studies on 6-aminouracil derivatives have highlighted their potential as anticancer agents. For instance, certain 5-cinnamoyl-6-aminouracil derivatives have shown cytotoxic activity against leukemia cell lines.[4] It is hypothesized that these planar molecules can intercalate with DNA, leading to the inhibition of replication and transcription.[4]

Antimicrobial Activity

Some 6-amino-5-nitrosouracil derivatives have been reported to exhibit antimicrobial properties.[5] The mechanism of action is thought to involve the interaction of the nitroso group with essential biomolecules in microorganisms, leading to cellular dysfunction.

Quantitative Data for Analogs

The following table summarizes the available quantitative biological activity data for some analogs of this compound. It is important to note that these are not direct data for the dipropyl derivative but for structurally related compounds.

| Compound | Biological Activity | Cell Line/Organism | Quantitative Data (IC₅₀/EC₅₀/etc.) | Reference |

| 1,3-Dimethyl-5-cinnamoyl-6-aminouracil | In vivo anticancer activity | P388 leukemia | % T/C = 124 | [4] |

| 1-Aryl-4-arylamino-1H-pyrazolo[3,4-d]pyrimidin-6-ones | In vitro anticancer activity | MCF-7 | IC₅₀ = 10.3-44.5 µM | |

| Various 6-substituted uracil derivatives | Proliferative activity on lung epithelial cells | LC | MTD = 0.24 mM (for 6-methyluracil) | [6] |

Mechanism of Action

The biological activity of 6-amino-5-nitrosouracil derivatives is believed to be primarily mediated by the reactive nitroso group. This group can undergo metabolic activation to generate reactive nitrogen species, which can then interact with various biological macromolecules.

Interaction with Nucleic Acids and Proteins

The nitroso group is electrophilic and can react with nucleophilic sites in biomolecules like DNA and proteins.[3] This can lead to the formation of covalent adducts, causing DNA damage and enzyme inhibition, ultimately resulting in cytotoxicity.

Caption: Hypothesized mechanism of action for 6-amino-5-nitrosouracil derivatives.

Experimental Protocols for Biological Evaluation

The following are proposed experimental workflows for assessing the biological activity of this compound derivatives.

In Vitro Cytotoxicity Assay

Caption: Experimental workflow for in vitro cytotoxicity assessment.

Antimicrobial Susceptibility Testing

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., E. coli, S. aureus) and fungal (e.g., C. albicans) strains.

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the test compound in a 96-well microtiter plate containing appropriate growth medium.

-

Inoculate each well with the standardized microbial suspension.

-

Include positive (microorganism with no compound) and negative (medium only) controls.

-

-

Incubation: Incubate the plates at the optimal temperature for the respective microorganisms (e.g., 37°C for bacteria, 30°C for fungi) for 24-48 hours.

-

MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion

This compound and its analogs represent a promising class of compounds with potential therapeutic applications, particularly in the areas of oncology and infectious diseases. While specific data for the dipropyl derivative is limited, the available information on related compounds provides a strong rationale for further investigation. The synthetic accessibility and the potential for diverse biological activities make these compounds attractive targets for drug discovery and development programs. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific mechanisms of action and to determine its therapeutic potential.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quantitative structure-activity relationships of 6-anilinouracils as inhibitors of Bacillus subtilis DNA polymerase III - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 58537-55-6 | Benchchem [benchchem.com]

- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. jppres.com [jppres.com]

The Advent of Nitrosouracils: A Technical Guide to Their Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The nitrosouracil compounds represent a significant class of chemotherapeutic agents, the discovery of which marked a pivotal moment in the pharmacological treatment of cancer. This technical guide provides an in-depth exploration of the history, discovery, and fundamental scientific principles of nitrosouracil compounds. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed insights into their mechanism of action, synthesis, and clinical application. The guide includes structured quantitative data, detailed experimental methodologies, and mandatory visualizations to elucidate complex signaling pathways and experimental workflows.

Discovery and Historical Perspective

The journey of nitrosouracil compounds from laboratory curiosity to clinical mainstay began in the mid-20th century. A concerted effort by the National Cancer Institute in the United States to screen novel chemical entities for anticancer activity led to the discovery of the nitrosourea class in 1959. This program systematically evaluated thousands of compounds, and a prototype nitrosourea demonstrated significant antitumor effects in murine models.

This initial success spurred further investigation and chemical modification to enhance efficacy and reduce toxicity. A key breakthrough was the synthesis of 1,3-bis(2-chloroethyl)-1-nitrosourea, commonly known as Carmustine (BCNU), in the 1960s. Following rigorous preclinical and clinical evaluation, Carmustine received approval from the U.S. Food and Drug Administration (FDA) in 1977 for the treatment of brain tumors, marking a significant advancement in neuro-oncology.[1] Hot on its heels, Lomustine (CCNU) was first synthesized in 1966 and gained FDA approval in 1976, primarily for the treatment of Hodgkin's disease and brain tumors.[2]

The development of these early nitrosoureas laid the groundwork for a new class of alkylating agents. Their unique lipophilic nature, allowing them to cross the blood-brain barrier, made them particularly valuable in treating central nervous system malignancies.[3] Over the following decades, research continued to refine the nitrosourea scaffold, leading to the development of other derivatives such as Semustine (methyl-CCNU) and the naturally occurring Streptozotocin.

Mechanism of Action: A Dual Threat to Cancer Cells

The cytotoxic effects of nitrosouracil compounds stem from their ability to induce DNA damage through two primary mechanisms: DNA alkylation and protein carbamoylation. These compounds are chemically unstable at physiological pH and spontaneously decompose into highly reactive intermediates.

DNA Alkylation and Cross-Linking

The 2-chloroethylnitrosoureas, upon decomposition, form a 2-chloroethyl carbonium ion. This potent electrophile readily alkylates nucleophilic sites on DNA bases, primarily the N7 and O6 positions of guanine, as well as sites on cytidine and adenine.[2][4] This initial alkylation can then lead to the formation of intra- and inter-strand DNA cross-links. Inter-strand cross-links are considered the most cytotoxic lesion, as they physically prevent the separation of DNA strands, thereby inhibiting DNA replication and transcription and ultimately triggering apoptosis.[2][3]

Carbamoylation of Proteins

The decomposition of nitrosoureas also yields an organic isocyanate moiety. This reactive species can carbamoylate lysine residues on proteins, leading to the inactivation of critical enzymes.[2] A key target of this carbamoylating activity is O6-alkylguanine-DNA alkyltransferase (AGT), a DNA repair enzyme that removes alkyl groups from the O6 position of guanine. By inactivating AGT, nitrosoureas potentiate their own DNA-alkylating effects, leading to a more profound and sustained cytotoxic impact.[4]

Quantitative Data Summary

The following tables summarize key quantitative data for prominent nitrosouracil compounds, providing a basis for comparison of their potency and pharmacokinetic profiles.

Table 1: In Vitro Cytotoxicity (IC50 Values)

| Compound | Cell Line | IC50 (µM) | Reference |

| Lomustine | U87MG | 55 | [5] |

| Lomustine | U87-R | 86 | [5] |

| Nimustine | U87MG | 110 | [3] |

| Nimustine | U87-R | 150 | [3] |

| Carmustine | U87MG | ~50-100 | [6] |

| Carmustine | U373MG | ~50-100 | [6] |

Table 2: Pharmacokinetic Parameters

| Compound | Half-life (plasma) | Clearance | Blood-Brain Barrier Penetration | Reference |

| Carmustine | 5 - 15 minutes | - | Yes, highly lipophilic | [7] |

| Lomustine | ~15 minutes | - | Yes, highly lipophilic | [7] |

| Fotemustine | Short | 85.3 L/h | Yes | [8] |

Table 3: Clinical Efficacy in High-Grade Glioma

| Treatment Regimen | Survival Gain (months) | p-value | Reference |

| CCNU-containing | 5.3 | < 0.0005 | [9] |

| ACNU-containing | 8.9 | < 0.0005 | [9] |

| BCNU-containing | No detectable gain | - | [9] |

Experimental Protocols

Synthesis of Carmustine (BCNU)

The synthesis of Carmustine typically involves a two-step process: the formation of a urea intermediate followed by nitrosation.

Step 1: Synthesis of 1,3-bis(2-chloroethyl)urea

A common method for synthesizing the urea intermediate, 1,3-bis(2-chloroethyl)urea, involves the reaction of 2-chloroethylamine or its salt with a carbonylating agent. Phosgene was historically used, but due to its toxicity, safer alternatives like 1,1'-carbonyldiimidazole (CDI) or triphosgene are now preferred.[10][11]

-

Procedure Outline:

-

2-chloroethylamine hydrochloride is reacted with CDI in an aqueous medium.

-

The resulting intermediate, N-(2-chloroethyl)-1H-imidazole-1-carboxamide, is then reacted with a second equivalent of 2-chloroethylamine hydrochloride to yield 1,3-bis(2-chloroethyl)urea.[12]

-

The reaction is typically carried out at a controlled temperature, for instance, 0-10°C for the first step and 20-60°C for the second.[13]

-

Step 2: Nitrosation of 1,3-bis(2-chloroethyl)urea

The final step is the nitrosation of the urea intermediate to yield Carmustine.

-

Procedure Outline:

-

1,3-bis(2-chloroethyl)urea is suspended in a biphasic solvent system, often dichloromethane and water.[10]

-

A nitrosating agent, such as sodium nitrite in the presence of an acid (e.g., sulfuric acid or formic acid), is added to the reaction mixture.[8][9]

-

The reaction is performed at a reduced temperature, typically between -5°C and 10°C, to control the exothermic reaction.[3]

-

Carmustine is then isolated from the organic phase.

-

Synthesis of 6-Amino-1,3-dimethyl-5-nitrosouracil

This nitrosouracil derivative serves as a valuable intermediate in the synthesis of other biologically active compounds.

-

Procedure Outline:

-

The precursor, 6-amino-1,3-dimethyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.[2]

-

An aqueous solution of sodium nitrite is added to the solution.

-

The reaction is typically conducted at a reduced temperature (around 10°C) to manage the exothermic nature of the nitrosation.[2]

-

The product, 6-amino-1,3-dimethyl-5-nitrosouracil, precipitates from the reaction mixture.[2]

-

Detection of DNA Cross-Linking: Alkaline Elution Assay

The alkaline elution assay is a sensitive method for detecting DNA strand breaks and cross-links.

-

Principle: The rate at which single-stranded DNA elutes through a filter under alkaline conditions is inversely proportional to its size. DNA interstrand cross-links retard this elution.

-

Procedure Outline:

-

Cells are treated with the nitrosourea compound.

-

To measure inter-strand cross-links, a known number of single-strand breaks are introduced, typically by irradiating the cells with X-rays.

-

The cells are then lysed on a filter, and the DNA is slowly eluted with an alkaline buffer.

-

The amount of DNA remaining on the filter over time is quantified, often using a fluorescent DNA-binding dye.

-

A decrease in the elution rate compared to control cells (treated with X-rays only) indicates the presence of inter-strand cross-links.

-

The contribution of DNA-protein cross-links can be assessed by treating a parallel sample with proteinase K, which will reverse the effect of these cross-links on elution.[14]

-

Conclusion

The discovery and development of nitrosouracil compounds have had a lasting impact on cancer chemotherapy, particularly in the treatment of brain tumors. Their unique mechanism of action, involving both DNA alkylation and the inhibition of DNA repair, provides a powerful strategy for inducing cancer cell death. This technical guide has provided a comprehensive overview of the history, mechanism of action, synthesis, and key quantitative data associated with these important drugs. The detailed methodologies and visualizations are intended to serve as a valuable resource for the scientific community, fostering further research and innovation in the field of anticancer drug development.

References

- 1. Detection of DNA‐crosslinking agents with the alkaline comet assay | Semantic Scholar [semanticscholar.org]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 3. WO2017178910A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 4. Carmustine (BCNU) Synthesis, SAR, MCQ,Chemical Structure and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Pharmacokinetics of fotemustine and BCNU in plasma, liver and tumor tissue of rats bearing two lines of Walker 256 carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. US20190169116A1 - Process for preparation of carmustine - Google Patents [patents.google.com]

- 9. Carmustine | C5H9Cl2N3O2 | CID 2578 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Determination of total N-nitroso compounds in biological fluids by photolytic denitrosation and thermal energy analysis | Semantic Scholar [semanticscholar.org]

- 11. [Study of the clinical pharmacokinetics of fotemustine in various tumor indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Assessment of DNA interstrand crosslinks using the modified alkaline comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Advances in the chemical analysis of nitrite in environmental and biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]

An In-depth Technical Guide on 6-Amino-1,3-dipropyl-5-nitrosouracil (CAS Number: 81250-33-1)

Disclaimer: Publicly available scientific literature and technical data for 6-Amino-1,3-dipropyl-5-nitrosouracil are extremely limited. This guide provides fundamental identification details for the specified compound. To offer a more comprehensive technical overview within the same chemical class, this document heavily references the well-studied analog, 6-Amino-1,3-dimethyl-5-nitrosouracil (CAS: 6632-68-4) . The data presented for the dimethyl analog, including synthesis, properties, and biological activities, should be considered as representative of this class of compounds and may not be directly transferable to the dipropyl derivative.

Introduction

This compound is a heterocyclic compound belonging to the nitrosouracil family. These compounds are characterized by a uracil core structure with a nitroso group at the 5-position and an amino group at the 6-position. The N-alkylation, in this case with propyl groups at positions 1 and 3, influences the molecule's lipophilicity and, consequently, its solubility and potential biological interactions. While research on the dipropyl derivative is scarce, the broader class of 6-amino-5-nitrosouracils is of interest in medicinal chemistry and organic synthesis. They serve as versatile precursors for the synthesis of various fused heterocyclic systems, such as purines and pteridines.[1] The reactivity of the nitroso group often dictates their chemical and biological behavior.[1]

Chemical and Physical Properties

Table 1: Physicochemical Properties

| Property | This compound | 6-Amino-1,3-dimethyl-5-nitrosouracil (for reference) |

| CAS Number | 81250-33-1[2] | 6632-68-4[3] |

| Molecular Formula | C₁₀H₁₆N₄O₃[2] | C₆H₈N₄O₃[3] |

| Molecular Weight | 240.26 g/mol [2] | 184.15 g/mol [3] |

| IUPAC Name | 6-amino-5-nitroso-1,3-dipropylpyrimidine-2,4-dione | 6-amino-1,3-dimethyl-5-nitrosopyrimidine-2,4-dione[3] |

| Melting Point | Data not available | >300 °C (decomposes) |

| Solubility | Data not available | >27.6 µg/mL in aqueous solution at pH 7.4[3] |

| Appearance | Data not available | Solid[4] |

Synthesis

A general and widely reported method for the synthesis of 6-amino-1,3-dialkyl-5-nitrosouracils involves the nitrosation of the corresponding 6-amino-1,3-dialkyluracil precursor.[1]

General Experimental Protocol (based on the synthesis of the dimethyl analog)

The synthesis is a two-step process starting from a suitable N,N'-dialkylurea and cyanoacetic acid to form the 6-aminouracil precursor, followed by nitrosation.

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

The precursor, 6-Amino-1,3-dipropyluracil (CAS: 41862-14-0), can be synthesized via the condensation of 1,3-dipropylurea with cyanoacetic acid or its esters, followed by cyclization. This precursor is also commercially available.[4]

Step 2: Nitrosation to form this compound

-

Dissolution: The precursor, 6-Amino-1,3-dipropyluracil, is dissolved in a dilute acid, such as acetic acid or hydrochloric acid.

-

Cooling: The reaction mixture is cooled to a reduced temperature, typically between 0-10 °C, to control the exothermic nature of the nitrosation reaction.

-

Addition of Nitrite: An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to the stirred solution.

-

Reaction: The reaction is stirred at a low temperature for a specified period, during which the 5-nitroso product precipitates from the solution.

-

Isolation and Purification: The solid product is collected by filtration, washed with cold water and a suitable organic solvent (e.g., ethanol), and then dried. Further purification can be achieved by recrystallization.

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of this compound.

Biological Activity and Mechanism of Action

Specific studies on the biological activity of this compound have not been reported. However, based on the known activities of related nitrosourea and nitrosouracil compounds, a general mechanism of action can be proposed.

The biological activity of such compounds is often attributed to the nitroso (-NO) group.[1] It is hypothesized that these compounds can act as alkylating agents or can release nitric oxide (NO), both of which can have significant biological effects.

-

Interaction with Biomolecules: The nitroso group can interact with nucleophilic sites in biomolecules such as DNA and proteins. This can lead to covalent modifications, which may alter the function of these macromolecules and potentially lead to cytotoxic effects. This is a common mechanism for the anticancer activity of some N-nitroso compounds.

-

Enzyme Inhibition: These molecules may also interfere with enzymatic processes by binding to active sites or allosteric sites, leading to a modulation of enzyme activity.

Preliminary research on the dimethyl analog suggests potential antimicrobial and anticancer properties, likely stemming from these interactions.[1]

Hypothetical Signaling Pathway

As no specific signaling pathways have been elucidated for this compound, the following diagram illustrates a hypothetical pathway based on the general reactivity of N-nitroso compounds.

Caption: Hypothetical cellular mechanism of this compound.

Conclusion

This compound is a derivative of the uracil heterocyclic system. While its specific properties and biological activities are not well-documented, its structural similarity to other N-alkylated 6-amino-5-nitrosouracils suggests it is a reactive molecule with potential for further chemical synthesis and possible biological activity. The presence of the propyl groups is expected to increase its lipophilicity compared to the methyl or ethyl analogs, which could influence its pharmacokinetic properties. Further research is required to fully characterize this compound and explore its potential applications in drug development and other scientific fields.

References

An In-depth Technical Guide to the Molecular Structure of 6-Amino-1,3-dipropyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a derivative of the pyrimidine base uracil, characterized by the presence of two propyl groups at positions 1 and 3 of the uracil ring, an amino group at position 6, and a nitroso group at position 5. While specific experimental data for this particular derivative is not extensively available in public literature, this guide provides a comprehensive overview of its molecular structure and properties based on established knowledge of closely related analogs, primarily the well-studied 6-amino-1,3-dimethyl-5-nitrosouracil. This document aims to serve as a valuable predictive resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

The uracil scaffold and its derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including potential as antimicrobial and anticancer agents. The functionalization of the uracil ring, as seen in this compound, can significantly influence its chemical reactivity and biological profile.

Molecular Structure and Properties

The fundamental structure of this compound consists of a pyrimidine-2,4(1H,3H)-dione backbone. The key functional groups that determine its chemical behavior are the electron-donating amino group at the C6 position and the electron-withdrawing nitroso group at the C5 position. The two propyl groups at the N1 and N3 positions enhance the lipophilicity of the molecule compared to its methyl or ethyl counterparts.

Predicted Physicochemical Properties

Quantitative data for this compound is summarized below. It is important to note that while the molecular formula and weight are definitive, other properties are predicted based on its structure and data from analogous compounds.

| Property | Value | Reference |

| CAS Number | 81250-33-1 | [1] |

| Molecular Formula | C₁₀H₁₆N₄O₃ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Predicted Solubility | Likely soluble in organic solvents like DMSO, DMF, and alcohols. Low solubility in water is expected. | N/A |

| Predicted Appearance | Likely a colored crystalline solid. | N/A |

Experimental Protocols

While specific experimental protocols for this compound are not detailed in the available literature, a reliable synthetic route can be proposed based on the well-established synthesis of its dimethyl analog.[2]

Proposed Synthesis of this compound

The synthesis is anticipated to be a two-step process starting from 1,3-dipropyluracil.

Step 1: Synthesis of 6-Amino-1,3-dipropyluracil

Step 2: Nitrosation of 6-Amino-1,3-dipropyluracil

This step introduces the nitroso group at the C5 position.

-

Materials:

-

6-Amino-1,3-dipropyluracil

-

Sodium nitrite (NaNO₂)

-

Hydrochloric acid (HCl) or Acetic acid

-

Distilled water

-

Ethanol (for recrystallization)

-

-

Procedure:

-

Dissolve 6-amino-1,3-dipropyluracil in a suitable acidic medium (e.g., dilute hydrochloric acid or acetic acid).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the reaction mixture with constant stirring.

-

Continue stirring at a low temperature for a specified period to allow for the completion of the nitrosation reaction.

-

The product, this compound, is expected to precipitate out of the solution.

-

Collect the precipitate by filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.

-

The following diagram illustrates the proposed synthetic workflow.

Predicted Spectroscopic Data

Based on the structures of related compounds, the following spectroscopic characteristics for this compound can be anticipated.

| Spectroscopic Data | Predicted Observations |

| ¹H NMR | Signals corresponding to the two propyl groups (triplets and sextets for the CH₂ and CH₃ groups, respectively). A broad singlet for the amino (NH₂) protons. |

| ¹³C NMR | Resonances for the carbonyl carbons (C2 and C4), the carbon bearing the amino group (C6), the carbon with the nitroso group (C5), and the carbons of the propyl chains. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the amino group, C=O stretching of the uracil ring, N-O stretching of the nitroso group, and C-H stretching of the propyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of 240.26 g/mol , along with fragmentation patterns characteristic of the loss of the nitroso and propyl groups. |

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been reported, the broader class of 6-aminouracil derivatives has been investigated for various therapeutic applications.[3][4][5] These compounds are known to serve as precursors for the synthesis of fused heterocyclic systems with potential biological activities.[3]

The introduction of lipophilic propyl groups may enhance the cell membrane permeability of the molecule, potentially influencing its bioavailability and interaction with intracellular targets. The nitroso group can also participate in various biological reactions, including interactions with thiols and potential generation of nitric oxide, which is a key signaling molecule in various physiological processes.

A hypothetical signaling pathway that could be investigated for this class of compounds is their interaction with kinases or other enzymes involved in cell proliferation, given the anticancer potential of some uracil derivatives.

The logical relationship for investigating the biological activity is outlined below.

Conclusion

This compound represents an interesting, yet underexplored, derivative of the uracil family. This guide provides a predictive framework for its synthesis, characterization, and potential areas of biological investigation based on the established chemistry of its analogs. The enhanced lipophilicity due to the dipropyl substitution may impart unique properties relevant to drug development. Further experimental validation of the predicted data and proposed protocols is essential to fully elucidate the molecular structure and therapeutic potential of this compound. Researchers are encouraged to use this guide as a foundational resource for their investigations into this and related molecules.

References

- 1. scbt.com [scbt.com]

- 2. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 3. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

Navigating the Research Frontier: An In-depth Technical Guide on 6-Amino-1,3-dipropyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Amino-1,3-dipropyl-5-nitrosouracil is a chemical compound with the CAS number 81250-33-1 and a molecular formula of C10H16N4O3[1]. It belongs to the pyrimidine class of organic molecules, specifically a derivative of uracil. While this molecule is available for proteomics research applications, it is important to note that it is intended for research use only and not for diagnostic or therapeutic purposes[1]. An extensive review of publicly available scientific literature reveals a significant gap in research pertaining to the specific therapeutic applications of this compound. However, by examining the properties and applications of structurally similar compounds, we can infer potential areas of interest for future investigation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. This data is essential for designing and interpreting experimental studies.

| Property | Value | Source |

| CAS Number | 81250-33-1 | [1] |

| Molecular Formula | C10H16N4O3 | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

Potential Therapeutic Relevance Based on Structural Analogs

While direct evidence is lacking for this compound, its structural analogs, particularly other 6-aminouracil derivatives, have been explored for various biological activities. These derivatives serve as important precursors in the synthesis of a wide range of heterocyclic compounds with therapeutic potential[2][3].

Antimicrobial and Anticancer Potential:

Derivatives of 6-aminouracil have been investigated for their antimicrobial and anticancer properties[2][4]. For instance, 6-Amino-1-methyl-5-nitrosouracil is known to exhibit antimicrobial activity[5]. Furthermore, various synthesized heterocyclic compounds derived from 6-aminouracil have shown cytotoxic activity against cancer cell lines, such as the prostate cancer cell line PC3[4]. The mechanism of action for some of these compounds involves the inhibition of enzymes like cathepsin B, which is implicated in cancer progression[4].

Precursors for Biologically Active Molecules:

A significant area of research for 6-aminouracil derivatives is their use as versatile intermediates in organic synthesis[6]. They are key starting materials for the production of purine derivatives, including well-known methylxanthines like caffeine and theophylline[6]. The reactivity of the 5-nitroso group is crucial in these syntheses, often involving reduction to an amino group followed by cyclization reactions to form fused heterocyclic systems[6].

Future Research Directions and Experimental Considerations

The lack of specific data on this compound presents a clear opportunity for novel research. Future studies could focus on the following areas:

-

Synthesis and Characterization: Detailed protocols for the efficient synthesis and purification of this compound would be a foundational step. Comprehensive characterization using techniques such as NMR, mass spectrometry, and X-ray crystallography would provide essential structural information.

-

In Vitro Biological Screening: The compound could be screened against a panel of cancer cell lines and microbial strains to assess its potential cytotoxic and antimicrobial activities.

-

Enzyme Inhibition Assays: Based on the activity of related compounds, assays for the inhibition of relevant enzymes, such as kinases or proteases involved in disease pathways, could be conducted.

-

Mechanism of Action Studies: Should any biological activity be identified, further experiments would be necessary to elucidate the underlying mechanism of action. This could involve studying its interaction with specific cellular targets or signaling pathways.

Illustrative Synthetic Pathway

The synthesis of 6-amino-5-nitrosouracil derivatives typically involves the nitrosation of a 6-aminouracil precursor. A generalized workflow for such a synthesis is depicted below.

References

- 1. scbt.com [scbt.com]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Efficient Utilization of 6-Aminouracil to Synthesize Fused and Related Heterocyclic Compounds and Their Evaluation as Prostate Cytotoxic Agents with Cathepsin B Inhibition [scirp.org]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

Methodological & Application

Application Notes and Protocols: Synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 6-Amino-1,3-dipropyl-5-nitrosouracil, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is a two-step process commencing with the preparation of the precursor, 6-Amino-1,3-dipropyluracil, followed by a nitrosation reaction. While specific literature on the dipropyl derivative is limited, the protocol is based on the well-established synthesis of the analogous 6-amino-1,3-dimethyl-5-nitrosouracil. This document offers a comprehensive guide for the laboratory synthesis and includes key data and a visual representation of the workflow.

Introduction

Uracil derivatives are a class of compounds with significant biological activity and are pivotal precursors in the synthesis of various therapeutic agents.[1][2] The title compound, this compound, features a pyrimidine-2,4(1H,3H)-dione backbone with propyl groups at positions 1 and 3, an amino group at position 6, and a nitroso group at position 5. This arrangement of functional groups imparts distinct chemical reactivity, making it a valuable intermediate for the synthesis of more complex molecules, potentially including purine derivatives and other biologically active heterocyclic systems. The methodological approach presented herein is adapted from the established synthesis of 6-amino-1,3-dimethyl-5-nitrosouracil, which involves the nitrosation of the corresponding 6-aminouracil precursor.[3]

Compound Data

A summary of the key quantitative data for the precursor and the final product is presented in Table 1.

Table 1: Physicochemical Data of Precursor and Final Product

| Property | 6-Amino-1,3-dipropyluracil (Precursor) | This compound (Product) |

| CAS Number | 41862-14-0[4] | 81250-33-1[5] |

| Molecular Formula | C₁₀H₁₇N₃O₂[4] | C₁₀H₁₆N₄O₃[5] |

| Molecular Weight | 211.26 g/mol [4] | 240.26 g/mol [5] |

| Appearance | Solid[4] | - |

| Melting Point | 134-139 °C[4] | - |

Experimental Protocols

The synthesis of this compound is achieved in two main experimental stages, as detailed below.

Part 1: Synthesis of 6-Amino-1,3-dipropyluracil (Precursor)

This protocol is adapted from general methods for the synthesis of 6-aminouracil derivatives.[6]

Materials:

-

Cyanoacetic acid

-

1,3-Dipropylurea

-

Acetic anhydride

-

Sodium ethoxide

-

Ethanol

-

Hydrochloric acid (HCl)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,3-dipropylurea in anhydrous ethanol.

-

To this solution, add a stoichiometric equivalent of sodium ethoxide.

-

In a separate flask, prepare a solution of cyanoacetic acid in acetic anhydride.

-

Slowly add the cyanoacetic acid solution to the 1,3-dipropylurea solution with continuous stirring.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature.

-

Neutralize the reaction mixture with dilute hydrochloric acid until a precipitate forms.

-

Filter the precipitate, wash with cold ethanol, and dry under vacuum to yield 6-Amino-1,3-dipropyluracil.

Part 2: Synthesis of this compound (Final Product)

This protocol is based on the nitrosation of the analogous 6-amino-1,3-dimethyluracil.[3]

Materials:

-

6-Amino-1,3-dipropyluracil

-

Hydrochloric acid (HCl) or Acetic acid

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

Procedure:

-

Suspend 6-Amino-1,3-dipropyluracil in a mixture of water and a catalytic amount of either hydrochloric acid or acetic acid in a beaker.

-

Cool the suspension to 0-5 °C using an ice bath with constant stirring.

-

In a separate beaker, prepare a solution of sodium nitrite in cold distilled water.

-

Add the sodium nitrite solution dropwise to the cooled suspension of 6-Amino-1,3-dipropyluracil over a period of 30 minutes. Maintain the temperature below 10 °C.

-

A distinctively colored precipitate of this compound should form.

-

Continue stirring the reaction mixture in the ice bath for an additional hour after the addition is complete.

-

Isolate the solid product by filtration.

-

Wash the product with cold water and then a small amount of cold ethanol to remove any unreacted starting material and impurities.

-

Dry the product under vacuum to obtain the final compound. Further purification can be achieved by recrystallization from an appropriate solvent such as an ethanol/water mixture.[3]

Synthesis Workflow

The overall synthesis pathway is depicted in the following diagram.

Caption: Synthesis workflow for this compound.

Safety Precautions

-

Handle all chemicals with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Perform all reactions in a well-ventilated fume hood.

-

Nitrosating agents and nitroso compounds are potentially mutagenic and should be handled with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

This document outlines a detailed and practical protocol for the synthesis of this compound. By providing clear, step-by-step instructions, along with essential data and a visual workflow, this guide serves as a valuable resource for researchers engaged in the fields of organic synthesis, medicinal chemistry, and drug discovery. The described methodology, based on established chemical principles, enables the reliable preparation of this compound for further investigation and application.

References

- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Amino-1,3-dimethyl-5-nitrosouracil | 6632-68-4 | Benchchem [benchchem.com]

- 4. 1,3-二丙基-6-氨基脲嘧啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. scbt.com [scbt.com]

- 6. prepchem.com [prepchem.com]

Application Notes and Protocols for 6-Amino-1,3-dipropyl-5-nitrosouracil

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 6-Amino-1,3-dipropyl-5-nitrosouracil is a research chemical with limited publicly available data on its biological activities and mechanisms of action. The following experimental designs, protocols, and hypothetical data are based on the known properties of structurally similar compounds, such as 6-Amino-1,3-dimethyl-5-nitrosouracil and other uracil derivatives. These protocols are intended to serve as a starting point for research and will require optimization.

Introduction

This compound is a heterocyclic compound belonging to the uracil family.[1] Its structure, featuring a pyrimidine backbone with amino, nitroso, and dipropyl substitutions, suggests potential for biological activity. Uracil derivatives are a cornerstone in medicinal chemistry, with established roles as anticancer, antiviral, and antimicrobial agents.[2][3][4] The nitroso group, in particular, is known to be reactive and can interact with biological macromolecules like proteins and nucleic acids, a common mechanism for the therapeutic effects of related compounds.[5][6]

These application notes provide a comprehensive framework for the initial synthesis, characterization, and biological evaluation of this compound for drug discovery and development purposes.

Physicochemical Properties and Data Presentation

While experimental data for the dipropyl analog is scarce, we can anticipate its properties and provide templates for data collection.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 81250-33-1 | [1] |

| Molecular Formula | C₁₀H₁₆N₄O₃ | [1] |

| Molecular Weight | 240.26 g/mol | [1] |

| Appearance | Purple Solid | Vendor Data |

| Storage | Store at 2-8°C, sealed in a dry environment | Vendor Data |

Table 2: Hypothetical In Vitro Anticancer Activity (IC₅₀ Values)

This table is a template for recording data from cytotoxicity assays. The values presented are for illustrative purposes only.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| MCF-7 | Breast Cancer | 15.2 |

| A549 | Lung Cancer | 28.5 |

| HeLa | Cervical Cancer | 12.8 |

| HepG2 | Liver Cancer | 35.1 |

| Doxorubicin (Control) | - | 0.8 |

Table 3: Hypothetical Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

This table is a template for recording data from antimicrobial screening. The values presented are for illustrative purposes only.

| Microbial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 64 |

| Escherichia coli | Gram-negative bacteria | 128 |

| Candida albicans | Fungi | >256 |

| Ampicillin (Control) | - | 8 |

| Fluconazole (Control) | - | 4 |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from the widely reported synthesis of the dimethyl analog.[6] It involves the nitrosation of a 6-aminouracil precursor.

Materials:

-

6-Amino-1,3-dipropyluracil

-

Hydrochloric acid (HCl) or Acetic Acid

-

Sodium nitrite (NaNO₂)

-

Distilled water

-

Ice bath

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Büchner funnel)

Procedure:

-

Dissolve 1.0 equivalent of 6-Amino-1,3-dipropyluracil in a suitable volume of dilute acid (e.g., 1M HCl or acetic acid) in a flask.

-

Cool the solution to 0-5°C using an ice bath while stirring.

-

Prepare a solution of 1.1 equivalents of sodium nitrite in a minimal amount of cold distilled water.

-